(Z)-7-bromo-2-methoxyhept-2-enenitrile
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Overview
Description
(Z)-7-bromo-2-methoxyhept-2-enenitrile is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a nitrile group attached to a heptene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-bromo-2-methoxyhept-2-enenitrile typically involves the bromination of 2-methoxyhept-2-enenitrile. This can be achieved through the addition of bromine (Br2) to the double bond in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually carried out at room temperature to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reactant concentrations, ensuring high yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-7-bromo-2-methoxyhept-2-enenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of primary amines.
Oxidation: Formation of aldehydes or ketones.
Scientific Research Applications
(Z)-7-bromo-2-methoxyhept-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-7-bromo-2-methoxyhept-2-enenitrile depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and nitrile group are key functional groups that contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(E)-7-bromo-2-methoxyhept-2-enenitrile: The (E)-isomer of the compound, differing in the spatial arrangement of substituents around the double bond.
7-bromo-2-methoxyheptane: Lacks the nitrile group, resulting in different chemical properties and reactivity.
2-methoxyhept-2-enenitrile:
Uniqueness
(Z)-7-bromo-2-methoxyhept-2-enenitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C8H12BrNO |
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Molecular Weight |
218.09 g/mol |
IUPAC Name |
(Z)-7-bromo-2-methoxyhept-2-enenitrile |
InChI |
InChI=1S/C8H12BrNO/c1-11-8(7-10)5-3-2-4-6-9/h5H,2-4,6H2,1H3/b8-5- |
InChI Key |
CTJNVVFHHJQUOS-YVMONPNESA-N |
Isomeric SMILES |
CO/C(=C\CCCCBr)/C#N |
Canonical SMILES |
COC(=CCCCCBr)C#N |
Origin of Product |
United States |
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